1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one
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Overview
Description
Oxazoles are a type of heterocyclic compound that have been used as intermediates in the synthesis of various chemical entities in medicinal chemistry . They are doubly unsaturated 5-membered rings with one oxygen atom at position 1 and a nitrogen atom at position 3 .
Molecular Structure Analysis
Oxazoles have a specific structure with one oxygen atom and a nitrogen atom separated by a carbon atom in a 5-membered ring . The exact molecular structure of “1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one” would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions involving oxazoles can vary greatly depending on the specific compound and the conditions of the reaction. For example, oxazoles can undergo reactions such as the Mitsunobu reaction and sequential cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazoles can vary depending on their specific structure. For example, oxazoles are stable liquids at room temperature .Mechanism of Action
The mechanism of action of a specific oxazole derivative would depend on its structure and the biological system it interacts with. Oxazoles have been found to have a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Future Directions
Properties
IUPAC Name |
1,1-bis[(2-methylphenyl)methyl]-6,7-dihydro-5H-[1,3]oxazolo[3,4-a]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-17-9-3-5-11-19(17)15-23(16-20-12-6-4-10-18(20)2)21-13-7-8-14-24(21)22(25)26-23/h3-6,9-13H,7-8,14-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDOBKJJDPQOLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(C3=CCCCN3C(=O)O2)CC4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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